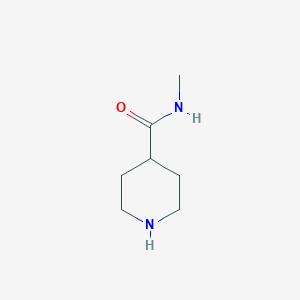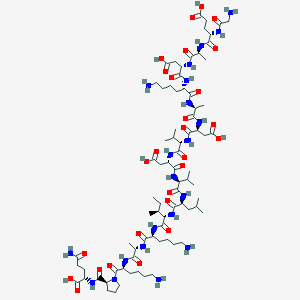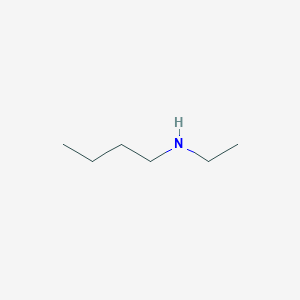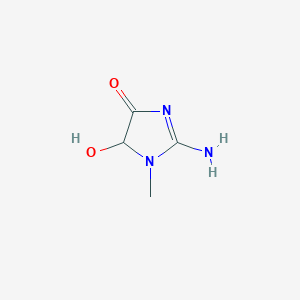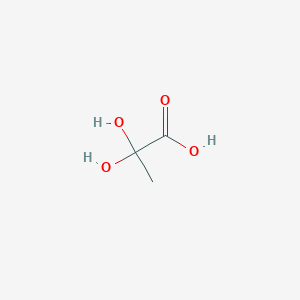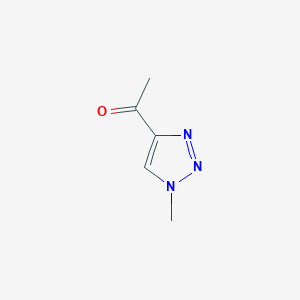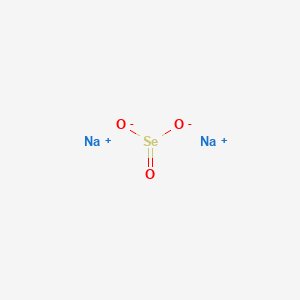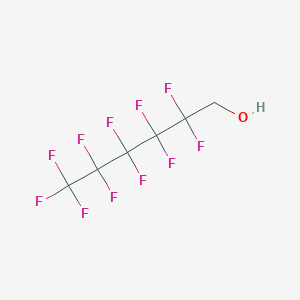
1H,1H-Perfluorohexan-1-ol
Vue d'ensemble
Description
1H,1H-Perfluorohexan-1-ol is a chemical compound with the molecular formula C6H3F11O and a molecular weight of 300.07 . It is a reagent used in the synthesis of environmentally safer fluoroalkyl ether synthons .
Molecular Structure Analysis
The molecular structure of 1H,1H-Perfluorohexan-1-ol consists of a hexan-1-ol backbone where all the hydrogen atoms attached to the carbon atoms are replaced by fluorine atoms .Physical And Chemical Properties Analysis
1H,1H-Perfluorohexan-1-ol is a clear, colorless liquid . It has a boiling point of 128°C and a density of 1.619±0.06 g/cm3 . It has a refractive index of 1.30 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Solvent for Organic Synthesis
1H,1H-Perfluorohexan-1-ol serves as a versatile solvent for synthesizing a range of organic compounds . It’s unique chemical properties make it an ideal choice for various synthesis reactions.
Reagent in Organic Reactions
This compound is also a valuable reagent in organic reactions . It can participate in a variety of reactions, contributing to the formation of new bonds and structures.
Catalyst in Polymer Production
1H,1H-Perfluorohexan-1-ol acts as a catalyst in the production of polymer materials . Its ability to speed up chemical reactions makes it valuable in the manufacturing of polymers.
Preparation of Fluorinated Aromatic Diamine
It is used to prepare fluorinated aromatic diamine by reacting with 2-(4-nitrophenoxy)-4-nitrophenol through Mitsunobu reaction . This reaction is crucial in the production of certain types of polyimides.
Production of Polyimides
The compound reacts with dianhydrides such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), pyromellitic dianhydride (PMDA) and benzophenonetetracarboxylic dianhydride (BTDA) to prepare polyimides . Polyimides are high-performance polymers with applications in various industries.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1H,1H-Perfluorohexan-1-ol are hydrophobic regions of proteins, lipids, and other organic molecules . The compound’s fluorinated nature imparts a high affinity for these specific organic compounds .
Mode of Action
1H,1H-Perfluorohexan-1-ol interacts with its targets by exhibiting interactions with the hydrophobic regions of proteins, lipids, and other organic molecules . This interaction enables its utility as a solvent, catalyst, or reagent in organic reactions .
Pharmacokinetics
Its physical properties such as boiling point (140-143 °c), density (159 g/mL at 25 °C), and refractive index (n20/D 1314) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
It is known to be used as a reagent in the synthesis of environmentally safer fluoroalkyl ether synthons .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h18H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFZPVVDBGXQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11CH2OH, C6H3F11O | |
| Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382070 | |
| Record name | 5:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluorohexan-1-ol | |
CAS RN |
423-46-1 | |
| Record name | 5:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Perfluorohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1H,1H-Perfluorohexan-1-ol contribute to the superhydrophobic properties of the coatings described in the research?
A1: 1H,1H-Perfluorohexan-1-ol is a key ingredient in the synthesis of fluorinated epoxy acrylate oligomers used in the study []. The molecule contributes to the superhydrophobic properties of the final coating due to the presence of the perfluoroalkyl (C5F11) unit. This unit has a very low surface energy, which makes it repellent to water. When incorporated into the epoxy acrylate oligomer and subsequently cured, the C5F11 units tend to migrate to the surface of the coating. This creates a surface with a very low surface energy, leading to a high water contact angle (around 151° as reported), which falls within the superhydrophobic range [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



